(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18984522
InChI: InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1
SMILES:
Molecular Formula: C50H48F4N4O12
Molecular Weight: 972.9 g/mol

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester

CAS No.:

Cat. No.: VC18984522

Molecular Formula: C50H48F4N4O12

Molecular Weight: 972.9 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester -

Specification

Molecular Formula C50H48F4N4O12
Molecular Weight 972.9 g/mol
IUPAC Name (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate
Standard InChI InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1
Standard InChI Key ORBOVPDSXOKTQB-GDGVXITASA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC

Introduction

Molecular Architecture and Stereochemical Features

Structural Composition and Functional Groups

The molecule comprises three primary domains: a succinic acid backbone, a 3,4-dihydroquinazoline moiety, and aromatic substituents. The (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid segment features two para-methylbenzoyl groups esterified to the C2 and C3 positions of succinic acid, with defined S-configurations at both stereocenters. The {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester component introduces a tetracyclic system with a fluorine atom at C8, a trifluoromethyl group at the meta position of a 2-methoxyphenyl ring, and a piperazine-linked 3-methoxyphenyl group.

Crystallographic Insights

Although direct crystallographic data for this specific compound are unavailable, studies on analogous structures provide critical insights. For instance, the crystal structure of 2,3-bis((4-methylbenzoyl)oxy)succinic acid–N,N-dimethylformamide (1/1) (C23H25NO9) reveals an orthorhombic lattice (space group P21212) with unit cell parameters a = 15.8641(6) Å, b = 11.1230(4) Å, and c = 13.0925(5) Å . Hydrogen bonding between the succinic acid’s carbonyl groups and DMF’s oxygen atoms stabilizes the crystal packing, a feature likely conserved in the target compound .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of this compound likely involves sequential esterifications, nucleophilic substitutions, and cyclization reactions:

  • Succinic Acid Functionalization: (2S,3S)-succinic acid undergoes dual esterification with 4-methylbenzoyl chloride under basic conditions to yield the bis-ester intermediate.

  • Quinazoline Core Assembly: Condensation of 2-aminobenzylamine with aldehydes or ketones, followed by cyclization, forms the 3,4-dihydroquinazoline scaffold . Fluorination at C8 may employ Selectfluor® or analogous electrophilic fluorinating agents.

  • Piperazine Coupling: The piperazine ring is introduced via nucleophilic aromatic substitution, leveraging the reactivity of a chlorinated or fluorinated quinazoline intermediate.

  • Esterification of the Acetic Acid Side Chain: Methanol and a catalytic acid (e.g., H2SO4) esterify the carboxylic acid group, finalizing the structure.

Challenges in Purification

Chromatographic purification is critical after each step due to the compound’s polarity and stereochemical complexity. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) is commonly employed.

Pharmacological Profile and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Fluorine at C8: Enhances metabolic stability by resisting oxidative degradation.

  • Trifluoromethyl Group: Increases hydrophobic interactions with target proteins.

  • Piperazine Substituent: Modulates receptor selectivity, particularly for serotonin and dopamine receptors, hinting at CNS applications.

Crystallographic and Spectroscopic Characterization

ParameterValue (Analogous Compound )
Crystal SystemOrthorhombic
Space GroupP21212
Unit Cell Dimensionsa = 15.8641(6) Å
b = 11.1230(4) Å
c = 13.0925(5) Å
Volume2310.26(15) ų
Z4
R1 (all data)0.0372

¹H NMR (400 MHz, CDCl3) of related esters shows characteristic signals: δ 7.25–7.15 (m, aromatic H), δ 5.30 (s, succinate CH), δ 3.70 (s, OCH3).

Applications and Future Directions

Therapeutic Prospects

  • Antiviral Agents: CMV and herpesvirus infections.

  • CNS Disorders: Serotonin receptor modulation for depression/anxiety.

  • Oncology: Topoisomerase inhibition in solid tumors.

Synthetic Challenges

  • Stereochemical Control: Achieving >98% enantiomeric excess requires chiral catalysts or enzymatic resolution .

  • Scale-Up: Multi-step synthesis complicates industrial production; continuous-flow systems may mitigate this .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator